Lisinopril Lisinopril Lisinopril is a dipeptide. It has a role as an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor. It contains a L-prolino group and a L-lysine residue.
Lisinopril is an angiotensin converting enzyme inhibitor (ACEI) used to treat hypertension, heart failure, and myocardial infarction. Lisinopril and [captopril] are the only ACEIs that are not prodrugs. It functions by inhibition of angiotensin converting enzyme as well as the renin angiotensin aldosterone system. ACEIs are commonly used as a first line therapy in the treatment of hypertension, along with thiazide diuretics or beta blockers. Lisinopril was granted FDA approval on 29 December 1987.
Lisinopril anhydrous is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of lisinopril anhydrous is as an Angiotensin-converting Enzyme Inhibitor.
Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the therapy of hypertension and heart failure. Lisinopril is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury that can be severe and even fatal.
Lisinopril is an orally bioavailable, long-acting angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Lisinopril, a synthetic peptide derivative, specifically and competitively inhibits ACE, which results in a decrease in the production of the potent vasoconstrictor angiotensin II and, so, diminished vasopressor activity. In addition, angiotensin II-stimulated aldosterone secretion by the adrenal cortex is decreased which results in a decrease in sodium and water retention and an increase in serum potassium.
Lisinopril Anhydrous is the anhydrous form of the long-acting angiotensin-converting enzyme (ACE) inhibitor lisinopril with antihypertensive activity. Lisinopril, a synthetic peptide derivative, competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Lisinopril also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
One of the ANGIOTENSIN-CONVERTING ENZYME INHIBITORS (ACE inhibitors), orally active, that has been used in the treatment of hypertension and congestive heart failure.
Brand Name: Vulcanchem
CAS No.: 76547-98-3
VCID: VC21338164
InChI: InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1
SMILES: C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O
Molecular Formula: C21H31N3O5
Molecular Weight: 405.5 g/mol

Lisinopril

CAS No.: 76547-98-3

VCID: VC21338164

Molecular Formula: C21H31N3O5

Molecular Weight: 405.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Lisinopril - 76547-98-3

Description

Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor used primarily to treat high blood pressure (hypertension) and heart failure. It works by relaxing blood vessels, allowing blood to flow more smoothly and the heart to pump more efficiently. Lisinopril is marketed under several brand names, including Prinivil and Zestril .

Mechanism of Action

Lisinopril inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By blocking this conversion, lisinopril reduces blood pressure and decreases the workload on the heart, which is beneficial for patients with heart failure .

Clinical Uses

  • Hypertension: Lisinopril is effective in lowering high blood pressure, reducing the risk of cardiovascular events such as heart attacks and strokes .

  • Heart Failure: It improves survival and reduces hospitalization rates in patients with heart failure by enhancing cardiac function and reducing symptoms .

  • Post-Myocardial Infarction: Lisinopril may be used to improve survival after a heart attack .

Dosage and Administration

The dosage of lisinopril varies based on the condition being treated:

  • Hypertension: Typically started at 10 mg once daily, with a maximum dose of 40 mg daily .

  • Heart Failure: Often initiated at 2.5 mg once daily, with a target dose of 20-40 mg daily .

Side Effects

Lisinopril can cause several side effects, ranging from mild to severe:

  • Common Side Effects: Headache, dizziness, cough, and diarrhea .

  • Serious Side Effects:

    • Angioedema: Swelling of the face, lips, tongue, or throat .

    • Hypotension: Low blood pressure, which can lead to dizziness or fainting .

    • Liver Damage: Symptoms include nausea, vomiting, and jaundice .

    • Kidney Problems: Increased creatinine levels and decreased urination .

The ATLAS Trial

The Assessment of Treatment with Lisinopril and Survival (ATLAS) trial compared the effects of low-dose (2.5 to 5 mg daily) versus high-dose (32.5 to 35 mg daily) lisinopril in patients with heart failure. The results showed that high-dose lisinopril significantly reduced the risk of death or hospitalization and hospitalizations for heart failure compared to low-dose therapy .

OutcomeLow-Dose LisinoprilHigh-Dose Lisinopril
Risk of DeathNo significant difference8% lower risk (not significant)
Risk of Death or Hospitalization-12% lower risk (P=0.002)
Hospitalizations for Heart Failure-24% fewer (P=0.002)

Safety and Tolerability

Clinical trials have shown that lisinopril is generally well-tolerated, though it can cause adverse effects such as dizziness and cough. In the ATLAS trial, dizziness and renal insufficiency were more common in the high-dose group .

CAS No. 76547-98-3
Product Name Lisinopril
Molecular Formula C21H31N3O5
Molecular Weight 405.5 g/mol
IUPAC Name (2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1
Standard InChIKey RLAWWYSOJDYHDC-BZSNNMDCSA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O
SMILES C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O
Canonical SMILES C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O
Appearance White Solid
Melting Point 148
Physical Description Solid
Purity > 95%
Quantity Milligrams-Grams
Related CAS 83915-83-7 (Parent)
Shelf Life Stable under recommended storage conditions.
Solubility 97 mg/mL
Synonyms (s)-1-(n(sup2)-(1-carboxy-3-phenylpropyl)-l-lysyl)-l-proline; lysinopril; mk0521; mk-0521; mk522; PRINIL; PRINIVIL; n-{n-[(s)-1-carboxy-3-phenylpropyl]-l-lysyl}-l-proline
Vapor Pressure 3.95X10-15 mm Hg at 25 °C (est)
Reference Thomson AH, Kelly JG, Whiting B: Lisinopril population pharmacokinetics in elderly and renal disease patients with hypertension. Br J Clin Pharmacol. 1989 Jan;27(1):57-65. doi: 10.1111/j.1365-2125.1989.tb05335.x. [PMID:2539850]
Beermann B: Pharmacokinetics of lisinopril. Am J Med. 1988 Sep 23;85(3B):25-30. doi: 10.1016/0002-9343(88)90346-4. [PMID:2844083]
Goa KL, Balfour JA, Zuanetti G: Lisinopril. A review of its pharmacology and clinical efficacy in the early management of acute myocardial infarction. Drugs. 1996 Oct;52(4):564-88. doi: 10.2165/00003495-199652040-00011. [PMID:8891468]
Laurent S: Antihypertensive drugs. Pharmacol Res. 2017 Oct;124:116-125. doi: 10.1016/j.phrs.2017.07.026. Epub 2017 Aug 2. [PMID:28780421]
Te Riet L, van Esch JH, Roks AJ, van den Meiracker AH, Danser AH: Hypertension: renin-angiotensin-aldosterone system alterations. Circ Res. 2015 Mar 13;116(6):960-75. doi: 10.1161/CIRCRESAHA.116.303587. [PMID:25767283]
Wright JM, Musini VM, Gill R: First-line drugs for hypertension. Cochrane Database Syst Rev. 2018 Apr 18;4:CD001841. doi: 10.1002/14651858.CD001841.pub3. [PMID:29667175]
Herman LL, Bashir K: Angiotensin Converting Enzyme Inhibitors (ACEI) . [PMID:28613705]
FDA Approved Drug Products: Lisinopril Oral Tablet
FDA Approved Drug Products: Lisinopril Oral Solution
FDA Approved Drug Products: Lisinopril and Hydrochlorothiazide Oral Tablet
Cayman Chemicals: Lisinopril MSDS
PubChem Compound 5362119
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator